![molecular formula C19H27N3O2 B5523334 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B5523334.png)

3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multi-step organic reactions, including amide bond formation, cyclization, and functional group modifications. For instance, Park et al. (2014) described the synthesis of novel heteroaryl-containing benzamide derivatives through an in vitro assay measuring glucokinase activity, demonstrating a methodology that could be applied to similar compounds (Park et al., 2014).

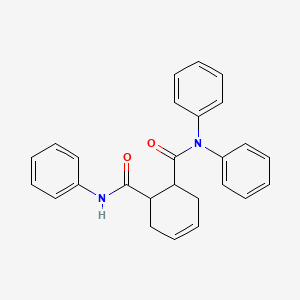

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, including X-ray crystallography and spectroscopic techniques, reveals detailed conformational and geometric information. Kumara et al. (2018) conducted X-ray crystal structure studies on a pyrazole derivative, which could serve as a reference for analyzing the molecular structure of the target compound (Kumara et al., 2018).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cyclization and substitution reactions. Browne et al. (1981) discussed the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles, illustrating typical chemical behavior that could be relevant to the compound (Browne et al., 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. Studies on similar compounds provide insights into the potential physical characteristics of the target compound. For example, Kranjc et al. (2012) detailed the crystal structures and physical properties of related benzamide derivatives (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, define the applications and synthesis routes of benzamide derivatives. Wang et al. (2013) synthesized a related compound, highlighting its potential as a PET agent for imaging in cancers, which provides a glimpse into the chemical versatility and application areas of such compounds (Wang et al., 2013).

科学的研究の応用

Synthesis and Antiviral Activity

One study describes a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, which show significant antiviral activities against bird flu influenza (H5N1). These compounds were synthesized through a reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation and reaction with hydrazine. The new compounds demonstrated viral reduction in the range of 85–65% against H5N1, indicating their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Synthesis and Antibacterial Activity

Another study focused on the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, which displayed antimicrobial activities. These amide derivatives were synthesized using TBTU as a coupling agent and NMM as a base, showing higher antibacterial activity against S. aureus, E. faecalis, and E. coli compared to other synthesized compounds. This research indicates the potential of these compounds in developing new antimicrobial agents (Aytemi̇r, Erol, Hider, & Özalp, 2003).

Synthesis and Evaluation for Antitumor Activity

Further research includes the synthesis and characterization of pyrazole derivatives, exploring their antitumor, antifungal, and antibacterial pharmacophore sites. The study identified the biological activity origins against breast cancer and microbes, contributing valuable insights into the development of new therapeutic agents (Titi et al., 2020).

特性

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-13(10-17-11-14(2)21-22-17)20-18(23)16-7-5-6-15(12-16)8-9-19(3,4)24/h5-7,11-13,24H,8-10H2,1-4H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBRFNRAIVPAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(C)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)

![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)

![6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)

![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)

![(1R*,5R*)-6-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)

![N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)

![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)

![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)

![N'-(3-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5523331.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)